molecular formula C10H13NO B084568 4-ethenyl-N,N-dimethylbenzeneamine oxide CAS No. 13276-13-6

4-ethenyl-N,N-dimethylbenzeneamine oxide

Cat. No.: B084568
CAS No.: 13276-13-6
M. Wt: 163.22 g/mol
InChI Key: AMAHCXRUCLJIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethenyl-N,N-dimethylbenzeneamine oxide (CAS 72878-77-4) is a chemical intermediate offered with a high purity range of 85% to 99.8% . It has the molecular formula C10H13NO and a molecular weight of 163.216 g/mol . This compound is characterized by the presence of both an ethenyl (vinyl) group and a dimethylamine oxide functional group on a benzene ring. This structure suggests its primary value in research and development, particularly as a versatile building block for the synthesis of more complex molecules. Its application likely spans across the fields of polymer chemistry, where it could be used as a monomer, and in organic synthesis for the development of novel compounds, including dyes, pharmaceuticals, and fine chemicals . Researchers can utilize this intermediate in scale-up productions, taking advantage of custom synthesis services. The product is packaged in foil aluminium bags or vacuum packing to ensure stability and is typically shipped within three days of order placement . This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

13276-13-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-ethenyl-N,N-dimethylbenzeneamine oxide

InChI

InChI=1S/C10H13NO/c1-4-9-5-7-10(8-6-9)11(2,3)12/h4-8H,1H2,2-3H3

InChI Key

AMAHCXRUCLJIPD-UHFFFAOYSA-N

SMILES

C[N+](C)(C1=CC=C(C=C1)C=C)[O-]

Canonical SMILES

C[N+](C)(C1=CC=C(C=C1)C=C)[O-]

Other CAS No.

72878-77-4

Synonyms

Aniline, N,N-dimethyl-p-vinyl-, N-oxide (7CI,8CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations

4-(6-Iodo-H-Imidazo[1,2-a]Pyridin-2-yl)-N-Dimethylbenzeneamine (IMPY Derivatives) Structure: Features an imidazopyridine substituent at the para position. Application: High affinity for β-amyloid plaques in Alzheimer’s disease imaging . Key Data: Demonstrated Ki values in the nanomolar range (e.g., 1.4 nM for [¹²³I]IMPY in postmortem AD brain tissues) .

A-204197 (Oxadiazoline Derivative)

  • Structure : Contains a 1,3,4-oxadiazoline ring and trimethoxyphenyl group.
  • Application : Tubulin-binding agent with antimitotic activity, effective against drug-resistant tumor cell lines (IC₅₀ = 36–48 nM) .
  • Mechanism : Competes with colchicine for tubulin binding (Kᵢ = 0.75 μM) and inhibits polymerization (IC₅₀ = 4.5 μM) .

4,4’-Bithiophene-Bis(N,N-Dimethylbenzeneamine) (DMA-2T)

  • Structure : Bithiophene-linked dimer with dimethylamine groups.
  • Property : Exhibits photoluminescence due to extended conjugation, with absorption bands at 263 and 405 nm .

Functional Group Impact

  • Ethenyl Group : Enhances π-conjugation, critical for fluorescence applications (e.g., anthracene-substituted analogs in G-quadruplex sensing) .

Table 1: Comparative Analysis of Key Compounds

Compound Substituent/Functional Group Molecular Weight (g/mol) Key Property/Application Reference
4-Ethenyl-N,N-dimethylbenzeneamine oxide Ethenyl, N-oxide ~177.25 (estimated) Hypothesized fluorescence modulator
IMPY Derivatives Imidazopyridine, iodine ~474 (e.g., [¹²³I]IMPY) β-amyloid plaque imaging (Ki = 1.4 nM)
A-204197 Oxadiazoline, trimethoxyphenyl ~435 (estimated) Antimitotic agent (IC₅₀ = 36–48 nM)
DMA-2T Bithiophene, dimethylamine 322.15 Photoluminescence (λₑₓ = 405 nm)

Key Findings

Bioactivity :

  • IMPY derivatives and A-204197 highlight the importance of para-substituted aromatic amines in targeting proteins (amyloid plaques, tubulin) .
  • The oxide group in this compound may enhance binding to polar targets or reduce P-glycoprotein-mediated efflux, a common resistance mechanism in oncology .

Synthetic Routes :

  • Analogous compounds are synthesized via condensation (e.g., aldehyde-amine reactions in ) or nucleophilic substitution (e.g., acetyl chloride derivatization in ). Oxidation of the dimethylamine group to an N-oxide could employ reagents like m-CPBA or H₂O₂, as seen in related systems .

Preparation Methods

Catalytic Methods for N-Oxide Synthesis

The third source ( ) highlights 2-methyl-6-nitrobenzoic anhydride (MNBA) and DMAPO as catalysts for macrolactamization. While this focuses on peptide synthesis, analogous catalytic systems might facilitate N-oxide formation:

Catalyst Role Conditions
DMAPOBase/activatorRoom temperature, dichloromethane solvent
MNBAAcyl-transfer promoter40°C, slow addition via syringe pump

Proposed Pathway :
Use of DMAPO in tandem with an oxidizing agent (e.g., H₂O₂) to enhance reaction efficiency.

Comparative Analysis of Methods

Based on available data, the most feasible approach is direct oxidation of the parent amine :

Method Advantages Challenges
H₂O₂ oxidationSimple, cost-effectivePotential overoxidation or side reactions
Catalytic (DMAPO/MNBA)High efficiency, controlled conditionsRequires specialized catalysts
High-pressure hydrogenationScalable for industrial useEnergy-intensive, safety risks

Key Considerations for Synthesis

  • Purification : N-oxides are hygroscopic; use anhydrous conditions during isolation ( ).

  • Stability : Store under inert atmosphere to prevent degradation.

  • Characterization : Confirm structure via NMR (e.g., upfield shift of N-methyl protons) and mass spectrometry.

Q & A

Q. What are the optimal synthetic routes for 4-ethenyl-N,N-dimethylbenzeneamine oxide, and how can purity be validated?

The compound is synthesized via nucleophilic substitution of 4-vinylbenzyl chloride with dimethylamine under basic conditions (e.g., in toluene or ethanol). Key steps include temperature control (40–60°C) and stoichiometric excess of dimethylamine to ensure complete substitution . Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., δ 2.2 ppm for N(CH₃)₂ and δ 5.2–6.8 ppm for the ethenyl group) .

Q. How does the electronic structure of this compound influence its reactivity?

The dimethylamino group acts as an electron donor via resonance, activating the benzene ring for electrophilic substitution (e.g., nitration or halogenation). The ethenyl group enables addition reactions (e.g., hydrohalogenation) and copolymerization with styrene derivatives. Computational studies (DFT) suggest a HOMO localized on the amine and ethenyl groups, explaining preferential oxidation at these sites .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for N(CH₃)₂ (δ 2.2–2.4 ppm), ethenyl protons (δ 5.2–6.8 ppm), and aromatic protons (δ 7.0–7.4 ppm) .
  • FT-IR : Identify N-H stretches (~3350 cm⁻¹) and C=C vibrations (~1630 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions (λmax ~260 nm) for tracking polymerization kinetics .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., antimicrobial activity) be resolved?

Inhibition studies report MIC values of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli but show variability due to assay conditions (e.g., pH, nutrient media). To resolve contradictions:

  • Standardize protocols using CLSI guidelines.
  • Perform dose-response curves with triplicate replicates.
  • Validate membrane disruption via fluorescent dye leakage assays .

Q. What experimental designs optimize copolymerization with styrene for functional materials?

Radical polymerization with AIBN initiator (1–2 mol%) in bulk or solution (e.g., DMF) at 70–80°C achieves high molecular weight (~50 kDa). Kinetic studies (GPC/SEC) reveal a reactivity ratio (r₁ = 0.8 for styrene; r₂ = 1.2 for the ethenyl monomer), favoring alternating copolymers. Tailor thermal stability (Tg ~120°C) by adjusting monomer feed ratios .

Q. What mechanisms underpin its anticancer activity, and how can selectivity be improved?

The compound induces apoptosis via microtubule destabilization (IC₅₀ = 12 µM in HeLa cells) and ROS generation (2-fold increase at 24h). To enhance selectivity:

  • Conjugate with tumor-targeting ligands (e.g., folate).
  • Encapsulate in pH-responsive nanoparticles.
  • Screen derivatives for reduced off-target effects using kinase profiling panels .

Q. How do oxidation byproducts affect catalytic applications, and how can they be mitigated?

Oxidation with KMnO₄ produces N-oxide derivatives, which can deactivate catalysts in hydrogenation reactions. Mitigation strategies:

  • Use milder oxidants (e.g., H₂O₂/acetic acid).
  • Purify via silica gel chromatography (ethyl acetate/hexane).
  • Monitor byproduct formation via LC-MS .

Methodological Guidance

Q. How should researchers design stability studies under varying storage conditions?

  • Thermal Stability : Accelerated aging at 40°C/75% RH for 6 months (monitor via HPLC).
  • Light Sensitivity : Expose to UV (254 nm) for 48h; quantify degradation with NMR.
  • Solution Stability : Test in DMSO/water (1:1) at 25°C; measure pH-dependent hydrolysis .

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

  • Molecular Docking (AutoDock Vina) : Screen derivatives against β-tubulin (PDB: 1SA0).
  • QSAR Models : Use CODESSA or MOE to correlate logP, polar surface area, and IC₅₀ values.
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Q. How can toxicity be evaluated in preclinical models?

  • Acute Toxicity : OECD 423 test in rodents (LD₅₀ > 500 mg/kg suggests low risk).
  • Genotoxicity : Ames test (TA98 strain) ± metabolic activation.
  • Chronic Exposure : 90-day oral gavage study; monitor hepatic/kidney biomarkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.